molecular formula C15H19ClN2O B5341361 1-(3-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride

1-(3-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride

Cat. No.: B5341361
M. Wt: 278.78 g/mol
InChI Key: RPWILKXZNRXAOF-UHFFFAOYSA-N
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Description

1-(3-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. It features an ethoxyphenyl group and a pyridinylmethyl group attached to a methanamine backbone. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine typically involves the following steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be synthesized through the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Pyridinylmethyl Intermediate: The pyridinylmethyl group can be synthesized by reacting pyridine with formaldehyde and a reducing agent like sodium borohydride.

    Coupling Reaction: The ethoxyphenyl and pyridinylmethyl intermediates are then coupled using a suitable amine coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine products with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a ligand in biochemical assays or as a building block for bioactive compounds.

    Medicine: Potential use in drug development, particularly in the design of compounds targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine
  • 1-(3-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine
  • 1-(4-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine

Uniqueness

1-(3-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine is unique due to the specific positioning of the ethoxy group on the phenyl ring and the pyridinylmethyl group. This unique structure may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O.ClH/c1-2-18-15-8-5-6-13(10-15)11-16-12-14-7-3-4-9-17-14;/h3-10,16H,2,11-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWILKXZNRXAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNCC2=CC=CC=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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